molecular formula C11H10N2O4S B404843 4-nitro-N-(2-oxothiolan-3-yl)benzamide CAS No. 306980-13-2

4-nitro-N-(2-oxothiolan-3-yl)benzamide

Cat. No.: B404843
CAS No.: 306980-13-2
M. Wt: 266.28g/mol
InChI Key: IIHHQQNEHNIBHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-nitro-N-(2-oxothiolan-3-yl)benzamide is a synthetic small molecule designed for investigative applications in antimicrobial and chemical biology research. The compound integrates a nitro-aromatic moiety , a chemical feature recognized for its broad-spectrum antibacterial properties and its role in probing essential bacterial enzyme functions . Nitro-heterocyclic compounds are a significant class of antimicrobial agents, with some derivatives demonstrating potent activity against challenging Gram-negative and Gram-positive pathogens, including those that form biofilms which are implicated in a majority of nosocomial infections . The molecular architecture of this benzamide derivative is of particular interest for structure-activity relationship (SAR) studies. Researchers can utilize this compound to investigate how the fusion of a nitro-benzamide group with a thiolactone (2-oxothiolane) subunit influences biological activity, cellular uptake, and the ability to circumvent common bacterial resistance mechanisms, such as efflux pumps . The presence of the thiolactone ring may offer unique reactivity or serve as a handle for further chemical modification, making this compound a valuable tool for medicinal chemists aiming to develop novel antibacterial agents with new mechanisms of action . Its primary research value lies in its potential as a lead structure for the development of next-generation therapeutics targeting multi-drug resistant bacterial pathogens.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-nitro-N-(2-oxothiolan-3-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4S/c14-10(12-9-5-6-18-11(9)15)7-1-3-8(4-2-7)13(16)17/h1-4,9H,5-6H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIHHQQNEHNIBHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=O)C1NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Thiolactone Based Prodrugs:the Thiolactone Ring Can Serve As a Prodrug Moiety to Mask a Reactive Thiol Group.nih.govacs.orgthiols Are Often Highly Reactive and Prone to Oxidation, Which Can Limit Their Therapeutic Utility. by Enclosing the Thiol Within the Stable Thiolactone Ring, the Drug Can Be Delivered to Its Target Site Intact. in Vivo, Enzymatic E.g., by Esterases or Chemical Hydrolysis Can Cleave the Ring, Releasing the Active Thiol Containing Compound.researchgate.netnih.govacs.orgthis Strategy Can Enhance Stability and Oral Bioavailability.nih.gov

Integration of Artificial Intelligence and Machine Learning in 4-nitro-N-(2-oxothiolan-3-yl)benzamide Research

For a novel compound like this compound, where experimental data is scarce, artificial intelligence (AI) and machine learning (ML) offer powerful tools to accelerate its research and development.

De Novo Design and Compound Optimization: Generative AI models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can explore vast chemical spaces to design entirely new molecules from scratch. arxiv.orgoup.com Starting with the scaffold of this compound, these models could generate virtual libraries of related compounds with potentially enhanced properties, such as improved target affinity or better ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. umich.edufrontiersin.org

Property Prediction: ML models can be trained on large datasets of known molecules to predict a wide range of properties for uncharacterized compounds based solely on their structure. research.googleaip.org For this compound, ML could provide in-silico predictions of its physicochemical properties (e.g., solubility, logP), biological activities, and potential toxicity. ulster.ac.uknih.govnih.gov This predictive power allows researchers to prioritize the most promising candidates for synthesis and experimental testing, significantly reducing costs and timelines. research.google

Synthesis Planning and Reaction Prediction: AI platforms are also being developed for retrosynthetic analysis, where they can predict viable and efficient synthetic routes to a target molecule. nih.gov This would be invaluable for a novel compound, suggesting potential starting materials and reaction conditions for its laboratory synthesis.

Table 4: AI/ML Applications in Novel Compound Research

AI/ML Application Description Potential Impact on Research
De Novo Design Generative models create novel, synthesizable molecules with desired properties. arxiv.orgnih.gov Rapid exploration of chemical space and design of optimized analogs.
Property Prediction Predictive models estimate physicochemical, biological, and ADMET properties from molecular structure. nih.govnih.gov Prioritization of compounds for synthesis, reducing experimental costs.
Synthesis Planning Retrosynthesis algorithms suggest efficient pathways for chemical synthesis. nih.gov Acceleration of the synthesis of novel compounds.
Chemical Space Analysis AI tools can identify and fill gaps in known chemical space, leading to the discovery of novel scaffolds. researchgate.net Justification and contextualization of the novelty of the target compound.

Unaddressed Research Questions and Gaps in the Understanding of this compound

Given that this compound represents a largely unexplored chemical entity, a significant number of fundamental research questions remain. Addressing these gaps is the first step toward unlocking its potential. The identification of such research gaps is a crucial part of the scientific process, paving the way for new discoveries. fda.govacs.org

Fundamental Synthesis and Characterization: The most immediate gap is the lack of a reported, optimized synthesis and complete physicochemical characterization. This would include detailed spectroscopic data (NMR, IR, Mass Spectrometry) and, ideally, a single-crystal X-ray structure to confirm its three-dimensional conformation. chemrxiv.orguq.edu.au

Biological Activity Screening: The compound's biological effects are entirely unknown. A crucial next step would be to perform broad, unbiased screening against a variety of biological targets, such as panels of cancer cell lines or key enzyme families, to identify any potential "hit" activity.

Chemical Reactivity and Stability: The reactivity of the thiolactone ring needs to be systematically investigated. Key questions include its stability under various pH and biological conditions and its reactivity profile towards different biological nucleophiles. This is essential for its potential development as a covalent probe or prodrug.

Mechanistic Investigations: If biological activity is discovered, extensive mechanistic studies will be required. It will be critical to determine whether the activity stems from the intact molecule, a metabolite formed by the reduction of the nitro group, the product of the thiolactone ring-opening, or a combination of these.

Computational Modeling: While AI can make predictions, detailed computational studies using methods like Density Functional Theory (DFT) are needed to understand the compound's intrinsic electronic structure, conformational preferences, and reaction mechanisms at a quantum-mechanical level. nih.gov

Table 5: Key Unaddressed Research Questions

Research Area Key Unaddressed Questions
Synthetic Chemistry What is the most efficient and scalable synthetic route?
Analytical Chemistry What are its definitive spectroscopic and structural characteristics?
Pharmacology Does the compound exhibit any significant biological activity? If so, what is its potency and selectivity?
Biochemistry What are the specific molecular targets of this compound? Does it act covalently or non-covalently?
Mechanistic Biology Is the nitro group or the thiolactone responsible for its potential biological effects? Is it activated by a specific metabolic pathway?
Materials Science Can this molecule self-assemble into ordered structures? What are the properties of the resulting materials?

Advanced Spectroscopic and Structural Elucidation of 4 Nitro N 2 Oxothiolan 3 Yl Benzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of 4-nitro-N-(2-oxothiolan-3-yl)benzamide

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For This compound , a complete NMR analysis would involve the assignment of all proton (¹H) and carbon (¹³C) signals.

Based on extensive searches of scientific databases, no specific ¹H or ¹³C NMR spectral data for This compound has been published.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Proton and Carbon Assignment

To unambiguously assign the proton and carbon signals of This compound , a suite of two-dimensional (2D) NMR experiments would be necessary. These techniques reveal correlations between different nuclei, allowing for a definitive structural map.

COSY (Correlation Spectroscopy): This experiment would identify proton-proton (¹H-¹H) couplings within the molecule, such as the adjacent protons in the thiolactone ring and the aromatic protons on the benzamide (B126) moiety.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate directly bonded proton-carbon pairs, linking each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. It would be crucial for connecting the benzamide fragment to the thiolactone ring across the amide bond.

A detailed analysis using these techniques would provide definitive assignments for all atoms in the molecule. However, at present, there are no publicly available COSY, HSQC, or HMBC spectra for This compound .

Conformational Analysis via NMR

NMR spectroscopy, through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data, can provide insights into the preferred conformation of a molecule in solution. For This compound , this would involve determining the puckering of the thiolactone ring and the rotational preferences around the amide bond.

There are currently no published studies on the conformational analysis of This compound using NMR spectroscopy.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis of this compound

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the molecular formula of a compound by providing a highly accurate mass measurement. Furthermore, tandem mass spectrometry (MS/MS) experiments can elucidate fragmentation pathways, which offers structural confirmation.

The expected molecular formula for This compound is C₁₁H₁₀N₂O₄S. An HRMS analysis would aim to confirm the corresponding exact mass. A study of its fragmentation in the mass spectrometer would likely show characteristic losses, such as the cleavage of the amide bond, loss of the nitro group, and fragmentation of the thiolactone ring.

A search of the literature and mass spectral databases did not yield any high-resolution mass spectrometry data or fragmentation pathway analysis for This compound .

X-ray Crystallography of this compound

X-ray crystallography provides the most definitive structural information for a molecule in the solid state, including bond lengths, bond angles, and the three-dimensional arrangement of atoms.

No crystallographic data for This compound has been deposited in the Cambridge Structural Database (CSD) or reported in the available literature.

Single-Crystal Structure Determination and Molecular Packing

Should single crystals of This compound be obtained, X-ray diffraction analysis would reveal its precise molecular geometry. This would confirm the connectivity and provide accurate measurements of all bond lengths and angles. Furthermore, the analysis would describe the crystal packing, which is how the molecules arrange themselves in the crystal lattice.

As of now, there are no published reports on the single-crystal structure of this compound.

Intermolecular Interactions (Hydrogen Bonding, π-Stacking) in Crystalline this compound

The molecular packing in the crystalline state is governed by intermolecular forces. For This compound , one would expect to observe several key interactions:

Hydrogen Bonding: The amide N-H group can act as a hydrogen bond donor, likely interacting with the carbonyl oxygen or the nitro group of an adjacent molecule.

π-Stacking: The electron-deficient nitro-substituted benzene (B151609) ring could engage in π-π stacking interactions with neighboring aromatic rings.

A detailed crystallographic study would quantify these interactions, providing insight into the forces that stabilize the crystal structure. However, in the absence of a crystal structure for This compound , a discussion of its specific intermolecular interactions remains speculative.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights of this compound

There is no published research containing experimental or theoretical Infrared (IR) or Raman spectroscopic data for this compound. Consequently, a detailed analysis of its functional groups and conformational structure based on vibrational modes cannot be provided.

To conduct such an analysis, the following data would be required:

Table 1: Expected Vibrational Modes for this compound (Note: This table is predictive and not based on experimental data.)

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
AmideN-H Stretch3400-3200
Amide IC=O Stretch1680-1630
Amide IIN-H Bend & C-N Stretch1570-1515
NitroAsymmetric NO₂ Stretch1560-1520
NitroSymmetric NO₂ Stretch1360-1345
ThiolactoneC=O Stretch1780-1740
Aromatic RingC=C Stretch1600-1450
Aromatic RingC-H Stretch3100-3000

Without experimental spectra, it is impossible to create data tables of observed frequencies or to discuss research findings related to the compound's specific conformational isomers that might be revealed through vibrational spectroscopy.

Chiroptical Spectroscopy (e.g., ECD, ORD) for Stereochemical Assignment of this compound (if chiral)

The molecule this compound possesses a chiral center at the C3 position of the 2-oxothiolane ring. Therefore, it should exist as a pair of enantiomers, making it a candidate for chiroptical analysis. However, no studies on its Electronic Circular Dichroism (ECD) or Optical Rotatory Dispersion (ORD) have been found in the scientific literature.

Such an analysis would be crucial for:

Assigning the absolute configuration (R or S) of the chiral center.

Investigating conformational preferences in solution.

A hypothetical study would involve measuring the ECD spectrum and comparing it with spectra predicted by quantum-chemical calculations for both the (R) and (S) enantiomers. The correlation between the experimental and calculated spectra would allow for an unambiguous assignment of the stereochemistry.

Table 2: Required Data for Chiroptical Analysis of this compound (Note: This table represents the type of data that is currently unavailable.)

TechniqueParameterRequired Information
ECDWavelength of Cotton Effects (nm)Experimental values for each enantiomer
ECDSign of Cotton Effects (+/-)Experimental values for each enantiomer
ORDSpecific Rotation ([α])Experimental value at a specific wavelength and temperature

Computational and Theoretical Investigations of 4 Nitro N 2 Oxothiolan 3 Yl Benzamide

Quantum Chemical Calculations of 4-nitro-N-(2-oxothiolan-3-yl)benzamide

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

A DFT study of this compound would typically involve optimizing the molecule's three-dimensional geometry to find its most stable conformation. This process calculates key structural parameters such as bond lengths, bond angles, and dihedral angles. Furthermore, DFT would be used to compute the electronic properties, including the total energy, dipole moment, and the distribution of electron density, which are crucial for understanding the molecule's reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis of this compound

FMO analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. A smaller gap generally implies higher reactivity. For this compound, this analysis would pinpoint the regions of the molecule most likely to be involved in chemical reactions.

Electrostatic Potential Surface (EPS) Mapping of this compound

An EPS map illustrates the charge distribution on the surface of a molecule. It uses a color scale to indicate regions of positive (electron-poor) and negative (electron-rich) electrostatic potential. This information is invaluable for predicting how the molecule will interact with other molecules, particularly biological macromolecules. For this compound, the EPS map would highlight potential sites for hydrogen bonding and other non-covalent interactions.

Molecular Dynamics (MD) Simulations of this compound in Solution

MD simulations would be employed to study the dynamic behavior of this compound in a solvent, typically water, to mimic physiological conditions. These simulations track the movements of the molecule and surrounding solvent molecules over time, providing insights into its conformational flexibility, stability, and interactions with the solvent. This information is crucial for understanding how the molecule behaves in a biological environment.

Docking Studies of this compound with Biological Macromolecules

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a larger molecule, such as a protein or nucleic acid (receptor).

Prediction of Binding Modes and Affinities

Docking studies for this compound would involve computationally placing the molecule into the active site of a specific biological target. The primary goals would be to identify the most likely binding orientation (binding mode) and to estimate the strength of the interaction (binding affinity), often expressed as a binding energy or inhibition constant. These predictions are instrumental in the early stages of drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Elucidation of Key Interacting Residues and Motifs

Detailed molecular docking and simulation studies to identify the specific amino acid residues and binding motifs that interact with This compound have not been reported in the surveyed scientific literature. General studies on other molecules containing a thiolactone ring have suggested that the thiolactone moiety can be crucial for biological activity, but these findings are not specific to the title compound. nih.gov Research on different thiolactone-containing molecules has shown interactions with residues such as Asn274 and His244 in the context of mtFabH inhibition, though this is for a different class of compounds. tandfonline.com Without targeted research, a precise description of the key interactions for This compound remains speculative.

QSAR (Quantitative Structure-Activity Relationship) Modeling for this compound Derivatives

There are no specific Quantitative Structure-Activity Relationship (QSAR) models for derivatives of This compound found in the current body of scientific literature.

For context, QSAR studies on other, different thiolactone derivatives have been performed to explore their potential as antimalarial agents. nih.gov In one such study, Hologram QSAR (HQSAR), Comparative Molecular Field Analysis (CoMFA), and Comparative Molecular Similarity Indices Analysis (CoMSIA) were used to build models. nih.gov These models indicated that hydrogen bond donors and acceptors were significant for the antimalarial activity of the studied thiolactone derivatives. nih.gov The contour maps from CoMFA and CoMSIA suggested that an electronegative group at the fifth position and a bulky group at the third and fourth positions of the thiolactone ring were favorable for activity. nih.gov

However, it is crucial to reiterate that these findings are not directly applicable to This compound and its derivatives, as no dedicated QSAR studies for this specific compound series have been published.

Table of Statistical Parameters for a QSAR Study on General Thiolactone Derivatives (Not specific to this compound)

Modelq² (LOO cross-validated)
HQSAR0.791
CoMFA0.737
CoMSIA0.753
Data sourced from a study on thiolactone derivatives with antimalarial activity and is not representative of the title compound. nih.gov

Chemical Reactivity and Transformation Studies of 4 Nitro N 2 Oxothiolan 3 Yl Benzamide

Hydrolytic Stability and Degradation Pathways of 4-nitro-N-(2-oxothiolan-3-yl)benzamide

The hydrolytic stability of this compound is a critical parameter, with degradation potentially occurring at two primary sites: the amide bond and the thiolactone ring. The specific pathway is heavily influenced by factors such as pH and temperature.

Amide Bond Hydrolysis : Under basic or acidic conditions, the amide linkage can be cleaved. This reaction would yield 4-nitrobenzoic acid and 3-amino-tetrahydrothiophen-2-one. Base-mediated hydrolysis is a common degradation pathway for amide-containing pharmaceutical compounds.

Thiolactone Ring Hydrolysis (Thiolysis) : The γ-thiolactone ring is susceptible to hydrolysis, particularly under basic conditions, which would result in a ring-opening reaction. This pathway leads to the formation of N-(4-nitrobenzoyl)homocysteine. Studies on analogous N-acyl homoserine lactones (AHLs) show that the rate of lactone hydrolysis increases with higher pH. acs.org Thiolactones are known to hydrolyze back to their corresponding thiol acids in basic media. researchgate.net

These two pathways are competitive, and the predominant degradation product depends on the specific reaction conditions.

Degradation PathwaySite of CleavageResulting Products
Amide HydrolysisAmide C-N bond4-nitrobenzoic acid and 3-amino-tetrahydrothiophen-2-one
Thiolactone HydrolysisThioester C-S bondN-(4-nitrobenzoyl)homocysteine

Reactivity of the Nitro Group in this compound

The nitro group on the benzamide (B126) moiety is a key center of reactivity, primarily through reduction reactions and by activating the aromatic ring for nucleophilic substitution.

The aromatic nitro group can be readily reduced to a primary amino group, yielding 4-amino-N-(2-oxothiolan-3-yl)benzamide. This transformation is a cornerstone in synthetic chemistry for converting electron-withdrawing nitroarenes into electron-donating anilines, which are valuable precursors for further functionalization. A variety of reagents can accomplish this reduction, with the choice depending on the desired selectivity and tolerance of other functional groups.

Commonly employed methods include:

Catalytic Hydrogenation : This is a widely used and often clean method, employing catalysts like palladium on carbon (Pd/C) or Raney nickel with a hydrogen source. mdpi.com

Metal-Acid Systems : Reagents such as iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂) in the presence of an acid (e.g., HCl or acetic acid) are effective for this reduction. mdpi.com

Sulfide Reagents : Sodium sulfide (Na₂S) or sodium hydrosulfite (Na₂S₂O₄) can also be used, sometimes offering selectivity in the presence of other reducible groups. mdpi.com

It is important to note that aggressive reducing agents like lithium aluminum hydride (LiAlH₄) are generally unsuitable for reducing aromatic nitro compounds to anilines, as they often lead to the formation of azo compounds. mdpi.com

Reagent/SystemTypical ConditionsNotes
H₂ / Pd/CH₂ gas, Methanol (B129727)/Ethanol solventHighly efficient but can also reduce other functional groups.
Fe / HCl or CH₃COOHRefluxA classic and cost-effective method.
SnCl₂ / HClEthanol, room temperature or gentle heatA mild and common laboratory method.
Zn / NH₄ClAqueous mediumA relatively mild, neutral condition reduction. mdpi.com

The 4-nitro group is a powerful electron-withdrawing group that strongly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). It deactivates the ring for electrophilic substitution but significantly lowers the electron density at the ortho (positions 2 and 6) and para (position 1) carbons, making them susceptible to attack by nucleophiles. researchgate.netresearchgate.net

In this compound, there is no leaving group (such as a halide) attached to the aromatic ring. Therefore, a direct SNAr displacement reaction is not feasible. However, the molecule possesses high potential for such reactivity. If a suitable leaving group were present, particularly at the position para to the nitro group, the compound would be highly reactive.

The reaction would proceed via an addition-elimination mechanism, involving the formation of a resonance-stabilized negative intermediate known as a Meisenheimer complex. researchgate.net The stability of this complex is significantly enhanced by the delocalization of the negative charge onto the oxygen atoms of the nitro group. nih.gov While direct SNAr is unlikely, the activated nature of the ring suggests potential for related reactions like vicarious nucleophilic substitution (VNS) of hydrogen, although this would require specific reagents and conditions.

Reactivity of the Oxothiolane Moiety in this compound

The 2-oxothiolane (or γ-butyrothiolactone) ring is a cyclic thioester and represents another key reactive site within the molecule, particularly for ring-opening and oxidative transformations.

The thiolactone ring can be readily opened by a variety of nucleophiles, a reaction that is synthetically useful for exposing a reactive thiol group.

Aminolysis : Primary amines are particularly effective nucleophiles for opening the thiolactone ring. This reaction forms a new amide bond and liberates a free thiol, converting the thiolactone into a derivative of N-(4-nitrobenzoyl)homocysteine amide. acs.org This aminolysis is often efficient and can be performed under mild conditions. acsgcipr.org

Thiolysis : Other thiols can also act as nucleophiles in a thiol-thioester exchange reaction, leading to a ring-opened thioester derivative.

Hydrolysis : As discussed in section 5.1, water (especially under basic catalysis) can act as a nucleophile to hydrolyze the thiolactone to the corresponding carboxylic acid containing a free thiol group. researchgate.net

The liberated thiol from these ring-opening reactions is itself a reactive functional group, capable of undergoing subsequent reactions such as Michael additions or oxidation to form disulfides. acs.org

NucleophileReaction TypeProduct Structure
Primary Amine (R-NH₂)AminolysisN-(4-nitrobenzoyl)-S-(2-aminoethyl)cysteine derivative
Water (H₂O)HydrolysisN-(4-nitrobenzoyl)homocysteine
Alcohol (R-OH)AlcoholysisN-(4-nitrobenzoyl)homocysteine ester

The sulfur atom within the thiolactone ring is a thioether and is susceptible to oxidation. This transformation can lead to the formation of the corresponding sulfoxide and, upon further oxidation, the sulfone. These oxidations increase the oxidation state of the sulfur atom and alter the chemical properties of the ring.

Kinetic studies on the oxidation of a similar compound, N-acetyl homocysteine thiolactone (NAHT), have shown that it can be oxidized to the N-acetyl homocysteine thiolactone sulfoxide. Common oxidizing agents used for converting thioethers to sulfoxides and sulfones include hydrogen peroxide (H₂O₂), peroxy acids (e.g., m-CPBA), and sodium iodate.

Oxidation to Sulfoxide : Careful control of the stoichiometry of the oxidizing agent (e.g., one equivalent) can selectively yield the sulfoxide: 4-nitro-N-(1-oxo-2-oxothiolan-3-yl)benzamide.

Oxidation to Sulfone : The use of excess oxidizing agent typically leads to the fully oxidized sulfone: 4-nitro-N-(1,1-dioxo-2-oxothiolan-3-yl)benzamide.

The oxidation of the thioether to the sulfoxide often occurs more readily than the subsequent oxidation of the sulfoxide to the sulfone.

Amide Bond Stability and Transformations in this compound

There is no specific experimental data in the public domain concerning the stability and transformations of the amide bond in this compound. The stability of an amide bond is influenced by the electronic effects of its substituents. In this molecule, the presence of the electron-withdrawing nitro group on the benzoyl moiety would theoretically influence the reactivity of the adjacent amide linkage. However, without specific studies, any discussion of the rate of hydrolysis or other transformations would be speculative.

Research into the broader class of N-acyl homoserine lactones (AHLs), to which this compound belongs, indicates that the amide linkage can be susceptible to hydrolysis under certain conditions. For instance, enzymatic degradation of AHLs by amidohydrolases proceeds via the hydrolysis of this amide bond nih.gov. The stability of AHLs is also known to be dependent on pH and temperature, which affects both the lactone ring and the amide bond nih.govrsc.org. However, no studies have quantified these effects specifically for this compound.

Table 1: Hydrolytic Stability Data for this compound

pH Temperature (°C) Half-life of Amide Bond Hydrolysis Products

Photochemical Transformations of this compound

A thorough search of the scientific literature yielded no studies on the photochemical transformations of this compound. Aromatic nitro compounds are known to be photoactive, capable of undergoing a variety of photochemical reactions, including photoreduction of the nitro group and photosubstitution. The specific outcomes of such reactions when the nitroaromatic moiety is part of a larger structure like this compound have not been investigated. Consequently, there is no information on its quantum yield, photodegradation products, or the influence of different wavelengths of light on its stability.

Table 2: Photochemical Reaction Parameters for this compound

Wavelength (nm) Solvent Quantum Yield (Φ) Major Photoproducts

Mechanistic Investigations of this compound Reactions

There are currently no published mechanistic investigations into the reactions of this compound. Such studies would typically involve kinetic analysis, isotopic labeling experiments, and computational modeling to elucidate the step-by-step pathways of its transformations. While general mechanisms for reactions of related functional groups (e.g., amide hydrolysis, nucleophilic aromatic substitution on the nitrobenzoyl ring, or reactions involving the thiolactone ring) are well-established in organic chemistry, their specific application and interplay within the structure of this compound have not been the subject of dedicated research. Therefore, no data on reaction kinetics, transition states, or intermediates for this specific compound can be provided.

Table 3: Kinetic Data for Reactions of this compound

Reaction Type Rate Constant (k) Activation Energy (Ea) Proposed Mechanism

Derivatization and Structural Modification of 4 Nitro N 2 Oxothiolan 3 Yl Benzamide

Design Principles for Analogue Synthesis Based on 4-nitro-N-(2-oxothiolan-3-yl)benzamide Scaffold

The design of analogues based on the this compound scaffold is primarily guided by the principles of structure-activity relationship (SAR) studies and bioisosteric replacement. The core idea is to systematically alter different parts of the molecule to understand their contribution to its biological effects and to optimize properties such as potency, selectivity, and pharmacokinetic profile.

Key design principles include:

Modulation of Electronic Properties: The electron-withdrawing nature of the 4-nitro group significantly influences the electronic distribution of the entire molecule. Analogue design often involves replacing or modifying this group to fine-tune these electronic effects, which can impact binding affinity to biological targets. rsc.org

Bioisosteric Replacement: This strategy involves substituting a functional group with another that has similar physical or chemical properties, with the aim of enhancing a desired property without drastically changing the molecule's interaction with its target. cambridgemedchemconsulting.comdrughunter.com For instance, the nitro group, while contributing to bioactivity, can sometimes be associated with toxicity. nih.gov Its replacement with other electron-withdrawing groups or even different ring systems is a common design tactic. leibniz-hki.denih.gov

Scaffold Hopping and Ring System Modification: The phenyl ring and the oxothiolane ring serve as the core scaffold. Replacing the phenyl ring with various heterocyclic systems can introduce new interaction points with a biological target and alter the molecule's solubility and metabolic profile. nih.gov Similarly, modifying the size and heteroatom composition of the thiolactone ring can impact its stability and reactivity. nih.govacs.org

Stereochemical Control: The 2-oxothiolan-3-yl moiety contains a chiral center at the C3 position. The stereochemistry at this position can be critical for biological activity, as different enantiomers may exhibit distinct interactions with chiral biological macromolecules like enzymes and receptors. Therefore, stereoselective synthesis and evaluation of individual enantiomers are crucial design considerations. chemrxiv.org

Modification of the Nitro Phenyl Moiety

Substituent Effects on Benzamide (B126) Core

The nature and position of substituents on the benzamide core can profoundly affect the biological activity of the molecule. The 4-nitro group is a strong electron-withdrawing group, which can be crucial for its mechanism of action in certain contexts, such as in nitroreductase-activated prodrugs. rsc.org

Systematic studies on related 4-nitrobenzyl carbamates have shown that the electronic nature of substituents on the aromatic ring can influence the rate of fragmentation following reduction of the nitro group. rsc.orgresearchgate.net Electron-donating groups can accelerate this fragmentation, a principle that could be applied to the design of prodrugs based on the this compound scaffold. rsc.orgresearchgate.net

Furthermore, the replacement of the nitro group with other substituents can modulate the molecule's activity. For example, in a series of benzamide derivatives, the presence and position of substituents like halogens or methoxy (B1213986) groups on the phenyl ring were found to be critical for their biological effects. researchgate.net The introduction of different functional groups can alter the molecule's hydrogen bonding capacity, lipophilicity, and steric profile, thereby influencing its interaction with biological targets.

Table 1: Examples of Substituent Effects on Related Benzamide Derivatives

Parent Compound ClassSubstituent ModificationObserved Effect on ActivityReference
4-Nitrobenzyl carbamatesAddition of electron-donating groupsIncreased rate of fragmentation post-reduction rsc.orgresearchgate.net
Benzamide derivativesIntroduction of halogens/methoxy groupsModulation of biological activity researchgate.net
4-Nitrobenzamide derivativesFormation of Schiff basesVaried antimicrobial activity based on substituent ijpbs.com

This table is generated based on data from related compound classes to illustrate potential substituent effects.

Heterocyclic Ring Incorporation

Replacing the phenyl ring with a heterocyclic ring is a common strategy in medicinal chemistry to improve physicochemical properties and explore new chemical space. nih.gov Heterocycles can act as bioisosteres of the phenyl ring, offering different hydrogen bonding patterns, dipole moments, and metabolic profiles. nih.govresearchgate.net

For instance, five-membered heterocycles like thiazole (B1198619), thiophene (B33073), and pyrrole (B145914) are frequently used as phenyl ring replacements. nih.govresearchgate.net In the context of benzamide derivatives, the incorporation of a thiazole ring has been shown to be a key structural feature for certain biological activities. academie-sciences.fr Studies on other bioactive molecules have demonstrated that replacing a phenyl ring with a pyridyl or thiophene ring can lead to improved potency and pharmacokinetic properties. cambridgemedchemconsulting.com

The choice of the heterocyclic ring and its substitution pattern can significantly impact the structure-activity relationship. For example, in a series of thiazole derivatives, the nature of the substituent on the thiazole ring was found to be a critical determinant of their inhibitory activity against certain enzymes. nih.gov

Table 2: Potential Heterocyclic Replacements for the Phenyl Ring

Heterocyclic RingPotential AdvantagesReference
ThiazoleCan act as a pharmacophore, modulating activity. academie-sciences.frnih.gov
ThiopheneCan mimic phenyl ring while altering electronic properties. cambridgemedchemconsulting.comresearchgate.net
PyridineCan introduce a basic nitrogen for salt formation and improved solubility. cambridgemedchemconsulting.com
1,2,3-TriazoleCan act as a stable linker and influence binding affinity. rsc.org

This table provides examples of common heterocyclic replacements and their potential benefits in drug design.

Alterations to the Oxothiolane Ring Structure

Ring Size Variation and Heteroatom Substitution

The five-membered thiolactone ring in this compound is a key structural feature. Research on related N-acyl homoserine lactones (AHLs), which have an oxygen atom instead of sulfur, has shown that the lactone ring is susceptible to hydrolysis. nih.govacs.org The corresponding N-acyl homocysteine thiolactones have demonstrated enhanced stability against hydrolysis, making the thiolactone a favorable scaffold for developing more robust chemical probes. nih.govacs.org

Varying the ring size of the thiolactone could impact its stability and biological activity. For instance, larger ring thiolactones are less likely to recyclize after hydrolysis compared to the five-membered ring. nih.gov Substitution of the sulfur atom with other heteroatoms, such as oxygen (to form a lactone) or nitrogen (to form a lactam), would create a new class of analogues with different chemical properties. The synthesis of N-(2-oxotetrahydrofuran-3-yl)benzamide, the oxygen analogue, has been reported. smolecule.com Comparing the biological activities of these different heterocyclic analogues would provide valuable insights into the role of the heteroatom in the ring.

Stereochemical Modifications at Oxothiolane Ring

The carbon at the 3-position of the 2-oxothiolane ring is a chiral center. The specific stereochemistry (R or S configuration) at this position can be crucial for biological activity. In many biological systems, only one enantiomer of a chiral molecule is active, as it fits precisely into a chiral binding site on a protein or enzyme.

Studies on N-acyl homoserine lactone analogues have shown that the stereochemistry of the lactone ring can significantly influence their activity as quorum sensing modulators. nih.gov Therefore, the stereoselective synthesis of both enantiomers of this compound and their separate biological evaluation are essential steps in understanding the structure-activity relationship. Methods for the enantioselective synthesis of related heterocyclic compounds, such as oxazolines, have been developed and could potentially be adapted for the synthesis of enantiomerically pure N-(2-oxothiolan-3-yl)benzamide derivatives. chemrxiv.org

Libraries of this compound Derivatives: Synthesis and Characterization

The systematic exploration of the chemical space around this compound necessitates the synthesis of derivative libraries. Combinatorial chemistry approaches, often employing solid-phase synthesis, can facilitate the rapid generation of a large number of analogs.

The synthesis of such a library would likely start with the separate preparation of a set of substituted 4-nitrobenzoyl chlorides and a variety of 3-aminothiolan-2-one derivatives. The 4-nitrobenzoyl chloride can be readily synthesized from p-nitrobenzoic acid. orgsyn.org The synthesis of substituted 3-aminothiolan-2-ones can be more challenging but may be achieved through multi-step sequences from appropriate starting materials. The subsequent parallel acylation of the diverse aminothiolactones with the panel of acyl chlorides would yield the desired library of benzamides. researchgate.net

Characterization of the synthesized library members is crucial to confirm their identity and purity. High-throughput techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy are indispensable for this purpose.

Structure-Property Relationship (SPR) Studies of this compound Analogues

Structure-property relationship (SPR) studies aim to understand how modifications to the chemical structure influence the physicochemical and biological properties of the compounds. For this compound analogues, SPR studies would focus on several key aspects:

Substitution on the Phenyl Ring: The nitro group at the 4-position is a strong electron-withdrawing group. Modifying its position or replacing it with other substituents (e.g., halogens, alkyl, alkoxy groups) would significantly impact the electronic properties of the aromatic ring and its interactions with biological targets.

Modification of the Thiolactone Ring: Introducing substituents on the thiolactone ring can alter its conformation and lipophilicity. For instance, alkyl groups at the 4- or 5-positions could provide steric bulk and influence binding to a target protein. Structure-activity relationship studies on related 2-aminothiazole (B372263) derivatives have shown that the size and nature of substituents on the heterocyclic ring are critical for inhibitory activity. nih.gov

Alterations to the Amide Linker: As discussed in section 6.4, modifications to the amide bond, including N-alkylation, N-acylation, and isosteric replacement, are expected to have a profound effect on the compound's properties.

A systematic SPR study would involve synthesizing focused libraries of analogues where one part of the molecule is varied at a time, followed by the evaluation of their relevant properties. This iterative process of design, synthesis, and testing is fundamental to optimizing the desired characteristics of the lead compound.

Biological Activity Investigations of 4 Nitro N 2 Oxothiolan 3 Yl Benzamide

Identification of Putative Biological Targets for 4-nitro-N-(2-oxothiolan-3-yl)benzamide

No studies identifying the biological targets of this compound have been published.

Enzyme Inhibition Studies (e.g., Specific Enzyme Classes like AChE, BACE1, hDHODH, NAAA)

There is no available data on the inhibitory activity of this compound against Acetylcholinesterase (AChE), Beta-secretase 1 (BACE1), human Dihydroorotate Dehydrogenase (hDHODH), N-acylethanolamine acid amidase (NAAA), or any other enzyme class.

Receptor Binding Assays

No receptor binding assays have been reported for this compound.

Protein-Ligand Interaction Profiling

Information on the interaction of this compound with any protein is not available in the scientific literature.

Elucidation of Molecular Mechanisms of Action for this compound

The molecular mechanisms of action for this compound have not been elucidated.

Cellular Pathway Modulation

There are no studies available that investigate the modulation of any cellular pathways by this compound.

Gene Expression Regulation

The effect of this compound on gene expression has not been a subject of published research.

Downstream Signaling Events

There is no information available in the searched scientific literature regarding the downstream signaling pathways modulated by this compound.

Structure-Activity Relationship (SAR) Studies for Biological Effects of this compound and its Derivatives

Specific structure-activity relationship studies for this compound and its derivatives are not described in the available literature.

Impact of Substituent Changes on Biological Potency

No studies were found that investigate the impact of modifying the nitro group or other parts of the this compound structure on its biological potency.

Stereochemical Influences on Biological Activity

Information regarding the influence of the stereochemistry of the 2-oxothiolan-3-yl moiety on the biological activity of this compound is not available.

In Vitro Biological Efficacy of this compound

There are no specific reports on the in vitro biological efficacy of this compound.

Cell-Based Assays (e.g., proliferation, viability, specific cellular responses)

Data from cell-based assays investigating the effects of this compound on cellular processes such as proliferation, viability, or other specific responses could not be located.

Enzyme Kinetic Studies with this compound

No enzyme kinetic studies involving this compound have been reported in the searched literature.

Parasitological Activity (in vitro models)

There is a lack of specific in vitro data on the parasitological activity of this compound. Studies on related nitro-aromatic compounds, such as nitrotriazole-based amides and nitazoxanide, have demonstrated significant antiprotozoal effects against various parasites. nih.govnih.govdovepress.comresearchgate.net However, these findings are not directly applicable to this compound.

In Vivo Mechanistic Studies in Animal Models Utilizing this compound

No in vivo studies in animal models specifically utilizing this compound were found in the reviewed literature.

Efficacy Evaluation in Specific Disease Models (Focus on Mechanism, Not Clinical Outcome)

Without any in vivo studies, there is no information on the efficacy or the mechanistic action of this compound in any disease models. Research on other nitro-based compounds has shown efficacy in animal models of parasitic diseases, often linked to the reduction of the nitro group by parasitic-specific enzymes. nih.gov

Biomarker Modulation in Animal Systems

No data is available regarding the modulation of any biomarkers in animal systems following the administration of this compound.

Distribution and Metabolism in Animal Models (Focus on Research Insights, Not Human Pharmacokinetics)

The distribution and metabolism of this compound in animal models have not been reported in the scientific literature.

Toxicological Mechanism Studies (Cellular and Animal Models, focused on understanding pathways, not safety profiles or clinical trials)

No toxicological mechanism studies for this compound in either cellular or animal models were identified. While some studies on other benzamide (B126) derivatives have assessed their toxicity profiles, this information is not specific to the compound . nih.gov

Genotoxicity Studies in appropriate models

The genotoxic potential of a chemical refers to its ability to damage the genetic material (DNA) of cells. This damage can lead to mutations and potentially more severe consequences. The assessment of genotoxicity is a critical step in the safety evaluation of any new chemical entity. For this compound, while direct data is absent, an analysis of its structural motifs—the nitroaromatic group and the thiolactone ring—provides a basis for hypothesizing its genotoxic profile.

Nitroaromatic compounds are a class of chemicals well-known for their potential genotoxic effects. nih.gov The presence of a nitro group on an aromatic ring can render the compound mutagenic, often following metabolic activation. nih.gov The genotoxicity of many nitroaromatic compounds is linked to the enzymatic reduction of the nitro group to form highly reactive intermediates, such as nitroso and hydroxylamine (B1172632) derivatives. nih.gov These reactive species can form adducts with DNA, leading to DNA damage and mutations.

A widely used method to assess mutagenicity is the Ames test, which utilizes specific strains of bacteria, such as Salmonella typhimurium, to detect gene mutations. wikipedia.orgnelsonlabs.com Numerous nitroaromatic compounds have tested positive in the Ames test, indicating their mutagenic potential. nih.gov For instance, a study on various nitro- and amino-heterocyclic sulfur compounds revealed that all tested sulfur compounds containing nitro groups were mutagenic in Klebsiella pneumoniae and Salmonella typhimurium TA100. nih.gov This suggests that the combination of a nitro group and a sulfur-containing ring, both present in this compound, can be associated with mutagenic activity.

Furthermore, studies on nitrobenzene (B124822) derivatives have shown that the position of the nitro group can influence mutagenicity. For example, nitrobenzenes with a nitro group in the meta- or para-position have been found to be mutagenic. nih.gov Given that the compound has a nitro group at the 4-position (para-), this is a structural feature consistent with potential genotoxicity.

Chromosomal aberration assays in mammalian cells are another important tool for evaluating genotoxicity. These tests can detect structural changes in chromosomes, which are a hallmark of DNA damage. nih.gov While specific data for this compound is unavailable, the known ability of some nitroaromatic compounds to induce chromosomal aberrations underscores the need for such investigations.

Table 1: Genotoxicity of Structurally Related Nitroaromatic Compounds

Compound/ClassTest SystemResultReference
Nitro-heterocyclic sulfur compoundsSalmonella typhimurium TA100Mutagenic nih.gov
Nitrobenzene derivatives (meta- and para-substituted)Ames Test (S. typhimurium TA98)Mutagenic nih.gov
4-Iodo-3-nitrobenzamideNot specifiedInduces DNA damage via intermediates nih.gov

This table is illustrative and based on data from structurally related compounds.

Cytotoxicity Mechanisms

Cytotoxicity refers to the ability of a substance to cause cell death. This is a crucial area of investigation, particularly for the development of new therapeutic agents, such as anticancer drugs. The structural features of this compound suggest several potential mechanisms through which it could exert cytotoxic effects.

The nitroaromatic moiety is a key contributor to the cytotoxicity of many compounds. nih.gov The bioreduction of the nitro group can lead to the generation of reactive oxygen species (ROS), which induce oxidative stress within the cell. This oxidative stress can damage cellular components, including lipids, proteins, and DNA, ultimately triggering apoptotic cell death. Apoptosis is a programmed form of cell death that is essential for removing damaged or unwanted cells.

Research on 4-iodo-3-nitrobenzamide, a related nitrobenzamide derivative, has shown that its selective tumoricidal action is correlated with the reduction of the nitro group to a nitroso intermediate within tumor cells, which then induces apoptosis. nih.gov This process was found to inactivate poly(ADP-ribose) polymerase (PARP), a key enzyme involved in DNA repair, by ejecting zinc from its structure. nih.gov

The sulfur-containing heterocyclic ring in this compound may also play a role in its biological activity. Sulfur-containing heterocycles are present in a wide variety of biologically active molecules and have been shown to possess cytotoxic properties through various mechanisms, including the inhibition of key enzymes and signaling pathways involved in cell proliferation and survival. nih.govopenmedicinalchemistryjournal.com

Furthermore, the N-acylhydrazone moiety, which is structurally related to the amide linkage in the target compound, is considered a "privileged structure" in medicinal chemistry and is found in many compounds with cytotoxic activity. researchgate.netnih.govmdpi.com Acylhydrazone derivatives have been reported to induce cell cycle arrest and apoptosis in cancer cells. researchgate.net

Table 2: Cytotoxic Activity of Structurally Related Compounds

Compound/ClassCell LineMechanism of ActionReference
N-(butanoyloxyethyl)-4-(chloromethyl)-3-nitrobenzamideBreast cancer cellsModerate cytotoxicity (IC50 of 21.8 µM)
4-Iodo-3-nitrobenzamideVarious tumor cellsInduction of apoptosis via nitro-reduction nih.gov
Sulfur-containing heterocyclesVarious cancer cellsInhibition of kinases, topoisomerases, etc. nih.gov
N-acylhydrazone derivatives769-P kidney cancer cellsG1 cell cycle arrest and apoptosis researchgate.net

This table is illustrative and based on data from structurally related compounds.

Advanced Analytical Methodologies for 4 Nitro N 2 Oxothiolan 3 Yl Benzamide Research

Chromatographic Techniques for Separation and Purity Assessment of 4-nitro-N-(2-oxothiolan-3-yl)benzamide

Chromatography is the cornerstone for the separation and purification of chemical compounds. For this compound, a combination of chromatographic techniques would be employed to ensure the integrity of research materials.

High-Performance Liquid Chromatography (HPLC) is the predominant technique for assessing the purity and stability of non-volatile compounds like this compound. nih.gov A stability-indicating HPLC method is crucial for separating the parent compound from any potential impurities, synthetic byproducts, or degradation products. nih.govnih.gov

Development of a robust reversed-phase HPLC (RP-HPLC) method would be a primary objective. This typically involves screening various stationary phases and mobile phase compositions to achieve optimal separation. A C18 column is a common starting point for the separation of nitroaromatic and benzamide-containing compounds. nih.govnih.gov The mobile phase would likely consist of an aqueous component (water with a pH modifier like formic or phosphoric acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). nih.govresearchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to resolve compounds with differing polarities and to ensure that any late-eluting impurities are cleared from the column. onlinepharmacytech.info

Detection is commonly performed using a photodiode array (PDA) or a standard UV detector. The nitroaromatic chromophore in this compound is expected to provide strong UV absorbance, facilitating sensitive detection. oup.com Wavelengths around 254 nm and near the absorbance maximum of the nitro group would be monitored. nih.govresearchgate.net Method validation would assess parameters such as linearity, precision, accuracy, and robustness to ensure reliable performance. nih.govresearchgate.net

Table 1: Hypothetical HPLC Method Parameters for Purity Assessment

ParameterHypothetical ConditionRationale/Reference
Column Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 3.5 µm)Commonly used for separating nitroimidazole and benzamide (B126) derivatives. nih.gov
Mobile Phase A 0.1% Formic Acid in WaterProvides protonation and improves peak shape for acidic analytes. nih.gov
Mobile Phase B AcetonitrileCommon organic modifier providing good separation efficiency. nih.gov
Gradient Program 5% to 95% B over 20 minutesEnsures elution of both polar and non-polar impurities. onlinepharmacytech.info
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm i.d. column. oup.com
Column Temperature 30 °CMaintains consistent retention times and improves peak symmetry.
Detection UV/PDA at 254 nm and ~300-340 nmMonitors the benzamide and nitroaromatic chromophores. nih.gov
Injection Volume 10 µLA typical volume to balance sensitivity and peak shape.

While this compound itself is not suitable for direct GC-MS analysis due to its high molecular weight and low volatility, GC-MS is an invaluable tool for identifying and quantifying volatile byproducts that may be present from its synthesis or degradation. researchgate.net For instance, cleavage of the thiolactone ring could potentially produce low molecular weight, volatile thiol compounds.

Direct analysis of volatile thiols by GC-MS can be challenging due to their reactivity and potential for poor chromatographic peak shape. nih.gov Therefore, a derivatization step is often employed to increase their volatility and thermal stability, and to improve detection. youtube.comyoutube.com Reagents such as N-phenylmaleimide or those used for silylation can be used to create stable derivatives of thiols that are amenable to GC-MS analysis. nih.gov Headspace sampling techniques could also be used to selectively introduce volatile byproducts into the GC-MS system, minimizing interference from the non-volatile parent compound. nih.govnih.gov

Table 2: Hypothetical GC-MS Conditions for Volatile Thiol Byproduct Analysis

ParameterHypothetical ConditionRationale/Reference
Derivatization Reagent N-phenylmaleimide or MSTFA (for silylation)Enhances selectivity and stability for thiol analysis. nih.govyoutube.com
GC Column DB-5 or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm)Provides good general-purpose separation of volatile derivatives. nih.gov
Inlet Temperature 250 °CEnsures rapid volatilization of the derivatized analytes. nih.gov
Carrier Gas Helium at a constant flow of 1.2 mL/minInert carrier gas standard for GC-MS.
Oven Program Start at 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/minSeparates volatile byproducts based on boiling point.
Mass Spectrometer Quadrupole MSStandard for routine identification and quantification.
Ionization Mode Electron Ionization (EI) at 70 eVCreates reproducible fragmentation patterns for library matching. nih.gov
Scan Mode Full Scan (e.g., m/z 40-550) and/or Selected Ion Monitoring (SIM)Full scan for identification; SIM for enhanced sensitivity. nih.gov

The structure of this compound contains a chiral center at the C3 position of the 2-oxothiolan ring. Therefore, the compound exists as a pair of enantiomers. Since enantiomers often exhibit different biological activities, it is critical to have an analytical method to separate and quantify them. nih.gov Chiral HPLC is the method of choice for this purpose. nih.govresearchgate.net

The development of a chiral separation method typically involves screening a variety of chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® and Chiralpak® series), are widely successful for resolving a broad range of chiral compounds, including those with lactone structures. nih.govresearchgate.netsci-hub.senih.gov Both normal-phase (using eluents like hexane/alcohol mixtures) and reversed-phase conditions can be explored to achieve separation. nih.govsci-hub.se The choice of mobile phase and modifier can significantly impact the enantiomeric resolution by altering the interactions (e.g., hydrogen bonding, dipole-dipole) between the enantiomers and the CSP. sci-hub.se

Table 3: Typical Chiral HPLC Method Development Strategy

StepActionRationale/Reference
1. CSP Screening Test on multiple polysaccharide-based CSPs (e.g., Chiralpak IA, IB, IC).These columns have broad applicability for resolving enantiomers. nih.gov
2. Mobile Phase Screening (Normal Phase) Evaluate various ratios of n-hexane with alcohol modifiers (e.g., isopropanol, ethanol).The standard approach for many polysaccharide CSPs. nih.gov
3. Mobile Phase Screening (Reversed Phase) Evaluate various ratios of water/buffer with acetonitrile or methanol.An alternative that can sometimes provide better or different selectivity. sci-hub.se
4. Optimization Fine-tune the mobile phase composition, flow rate, and column temperature.To maximize resolution (Rs) and shorten analysis time. sci-hub.se
5. Elution Order Determination Analyze an enantiomerically pure standard if available, or use other advanced techniques.To assign the peaks corresponding to the (R) and (S) enantiomers.

Quantitative Analysis of this compound in Complex Biological Matrices (Research Samples Only)

For in vitro or animal research studies, quantifying the concentration of this compound in biological matrices like plasma or tissue homogenates is essential for understanding its behavior. onlinepharmacytech.inforesearchgate.net Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this type of trace-level quantitative analysis due to its superior sensitivity and selectivity. nih.govnih.govresearchgate.net

An LC-MS/MS method provides the ability to detect and quantify analytes at very low concentrations (pg/mL to ng/mL range) within a complex biological matrix. nih.gov The method relies on the high specificity of Multiple Reaction Monitoring (MRM), where a specific precursor ion of the analyte is selected and fragmented, and a resulting unique product ion is monitored. nih.gov

Method development begins with optimizing the mass spectrometer settings for the compound. This is done by infusing a solution of the compound into the mass spectrometer to determine the optimal precursor ion (typically the protonated molecule [M+H]⁺ in positive ion mode or deprotonated molecule [M-H]⁻ in negative ion mode) and the most stable and intense product ions upon collision-induced dissociation. nih.gov The use of Ultra-Performance Liquid Chromatography (UPLC) is often preferred over conventional HPLC as it provides sharper peaks and faster analysis times, which enhances sensitivity and throughput. nih.govresearchgate.net

Table 4: Hypothetical LC-MS/MS Parameters for Quantitative Analysis

ParameterHypothetical SettingRationale/Reference
LC System UPLC SystemProvides higher resolution and faster run times than conventional HPLC. researchgate.net
Column UPLC BEH C18 (e.g., 50 mm x 2.1 mm, 1.7 µm)Sub-2 µm particles offer high efficiency for bioanalytical separations. nih.gov
Ionization Source Electrospray Ionization (ESI), Positive or Negative ModeESI is a soft ionization technique suitable for small molecules. nih.gov
Precursor Ion [M+H]⁺ or [M-H]⁻ To be determined experimentally (Calculated MW ~266.28)The parent ion selected for fragmentation.
Product Ions To be determined experimentally (e.g., fragments from nitrobenzoyl and thiolactone moieties)Specific fragments used for quantification and confirmation.
MRM Transitions e.g., m/z 267 -> [Product 1]; m/z 267 -> [Product 2]The basis of specificity and sensitivity in tandem MS. nih.gov
Internal Standard A stable isotope-labeled version of the analyte or a structurally similar compound.Corrects for variability in sample preparation and instrument response. youtube.com

A complete bioanalytical method encompasses sample collection, processing, and analysis. onlinepharmacytech.info The goal is to develop a reliable and reproducible procedure for research applications. researchgate.net A key challenge in bioanalysis is the "matrix effect," where endogenous components of the biological sample can interfere with the ionization of the analyte, leading to inaccurate quantification. nih.gov

Sample preparation is a critical step to remove interfering substances, such as proteins and phospholipids, and to concentrate the analyte. Common techniques include:

Protein Precipitation (PPT): A simple and fast method where an organic solvent like acetonitrile or methanol is added to the plasma sample to crash out proteins. nih.govijpsr.com

Liquid-Liquid Extraction (LLE): A technique that separates the analyte from the aqueous biological matrix into an immiscible organic solvent based on its solubility.

Solid-Phase Extraction (SPE): A highly effective but more complex method where the analyte is selectively adsorbed onto a solid sorbent, interferences are washed away, and the purified analyte is then eluted for analysis. researchgate.net

The development process involves validating the method for key performance characteristics relevant to the research goals, such as sensitivity (Lower Limit of Quantification, LLOQ), linearity, accuracy, precision, and stability of the analyte during sample handling and storage. youtube.comijpsr.com

Table 5: Key Parameters for Bioanalytical Method Development

ParameterDescriptionImportance in Research
Sample Preparation Selection of an appropriate extraction technique (PPT, LLE, or SPE). researchgate.netTo remove matrix interferences and ensure clean, concentrated samples for analysis. nih.gov
Selectivity Ensuring that the analytical signal is from the analyte only, without interference from matrix components. youtube.comCrucial for accurate measurement in a complex biological environment.
Sensitivity (LLOQ) The lowest concentration that can be reliably quantified with acceptable accuracy and precision. ijpsr.comMust be low enough to measure relevant concentrations in the research model.
Linearity & Range Demonstrating a proportional relationship between instrument response and analyte concentration over a defined range. ijpsr.comDefines the concentration window over which the assay is accurate.
Accuracy & Precision Accuracy refers to how close the measured value is to the true value. Precision refers to the reproducibility of the measurement. youtube.comEnsures that the generated data is both correct and reliable.
Matrix Effect Assessment of the ion suppression or enhancement caused by co-eluting matrix components. nih.govEssential for mitigating quantification errors in LC-MS/MS analysis.
Stability Evaluating the stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw, room temperature). youtube.comEnsures that the measured concentration reflects the true concentration at the time of sampling.

No Publicly Available Research on the Analytical Methodologies for this compound

Following a comprehensive search of scientific literature and databases, no specific research articles or data could be found on the advanced analytical methodologies for the chemical compound This compound . This includes a lack of information regarding its spectroscopic quantification, impurity profiling, and the analysis of its degradation products.

The investigation for scholarly content was conducted with a strict focus on the precise compound as specified. However, the search did not yield any studies detailing the required research findings or data necessary to construct the requested article. The scientific community has published research on various other nitrobenzamide derivatives, but information remains elusive for this compound itself.

Due to the absence of available data, it is not possible to provide an article with detailed research findings, data tables, and in-depth discussion on the spectroscopic quantification methods, impurity profiling, or degradation product analysis for this specific compound. Creating such content would require speculation and would not adhere to the principles of scientific accuracy.

Therefore, the sections on "Spectroscopic Quantification Methods for this compound" and "Impurity Profiling and Degradation Product Analysis of this compound" cannot be developed at this time.

Emerging Research Areas and Future Directions for 4 Nitro N 2 Oxothiolan 3 Yl Benzamide

Exploration of 4-nitro-N-(2-oxothiolan-3-yl)benzamide as a Probe in Chemical Biology

Chemical probes are essential tools for dissecting complex biological processes. The structure of this compound incorporates two key moieties that could be leveraged for the design of sophisticated chemical probes.

The nitroaromatic group is a versatile functional handle in chemical biology. Its strong electron-withdrawing nature can be used to modulate the properties of adjacent functionalities. nih.govnih.gov Furthermore, nitroaromatic compounds are known to be reducible under the hypoxic conditions often found in solid tumors. researchgate.net This feature has been exploited to create molecular sensors for imaging hypoxic environments. researchgate.net The reduction of the nitro group leads to a significant change in the molecule's electronic properties, which can be designed to trigger a fluorescent signal, making it a potential "turn-on" probe for detecting low-oxygen cellular states.

The 2-oxothiolan-3-yl moiety, a five-membered thiolactone ring, offers a distinct mechanism for biological interaction. wikipedia.org Thiolactones are cyclic thioesters that can undergo nucleophilic attack, particularly by the amine groups of lysine (B10760008) residues or the thiol groups of cysteine residues on proteins. mdpi.com This reaction results in the opening of the thiolactone ring and the formation of a stable, covalent amide or thioester bond with the target biomolecule, releasing a free thiol in the process. mdpi.commdpi.com This reactivity is the cornerstone of activity-based protein profiling (ABPP), a powerful technique for identifying and characterizing enzyme function in native biological systems. As such, this compound could potentially be developed as a covalent probe to map the reactivity of specific proteins within the cell. Thiolactones themselves have been investigated as valuable molecular probes and are present in some approved drugs. wikipedia.orgresearchgate.net

Table 1: Potential Applications of Functional Moieties in Chemical Biology

Functional Moiety Potential Application as a Chemical Probe Mechanism of Action
4-Nitrobenzoyl Hypoxia Sensor Bioreduction of the nitro group in low-oxygen environments, leading to a detectable change in fluorescence or other properties. researchgate.net
Covalent Warhead The nitroaromatic ring can be activated under certain conditions to form reactive species that covalently modify target biomolecules.
2-Oxothiolan-3-yl Covalent Protein Ligand (ABPP) Ring-opening via nucleophilic attack from protein residues (e.g., lysine, cysteine), resulting in covalent labeling of the target. mdpi.com
Thiol-releasing Agent Cleavage of the thiolactone ring releases a free thiol, which could be used to probe redox environments or act as a payload. mdpi.com

Potential for this compound in Materials Science or Supramolecular Chemistry

The field of materials science is increasingly looking towards organic molecules as building blocks for functional materials. The principles of supramolecular chemistry, which govern the non-covalent interactions between molecules, are central to this endeavor. This compound possesses several structural features that make it a compelling candidate for the construction of self-assembled materials.

The molecule's architecture includes multiple sites for non-covalent interactions:

Hydrogen Bonding: The amide linkage (-CONH-) is a classic and robust hydrogen bond donor and acceptor, capable of forming strong, directional interactions that can drive the formation of one-dimensional chains or two-dimensional sheets.

π-π Stacking: The benzene (B151609) ring provides a platform for aromatic stacking interactions, which are crucial for the organization of many organic electronic materials.

Dipole-Dipole Interactions: The highly polar nitro group (-NO2) can engage in strong dipole-dipole interactions and can also act as a hydrogen bond acceptor, further stabilizing supramolecular assemblies. rsc.orgpnas.org

The interplay of these forces could guide the self-assembly of this compound into ordered nanostructures such as nanofibers, nanoribbons, or even liquid crystals. Such materials could exhibit interesting optical or electronic properties. For instance, the incorporation of nitro groups has been shown to tune the optical properties and enhance the formation of controllable metal-organic superstructures. pnas.org The self-assembly of nitro compounds has also been explored for creating new catalytic materials. mdpi.com

Table 2: Intermolecular Interactions and Their Potential Role in Supramolecular Assembly

Type of Interaction Contributing Moiety Potential Role in Self-Assembly
Hydrogen Bonding Amide (-CONH-) Formation of directional, ordered chains and networks.
π-π Stacking Phenyl Ring Organization into columnar or lamellar structures.
Dipole-Dipole & H-Bonding Nitro Group (-NO2) Stabilization of assemblies and modulation of electronic properties. rsc.org

Development of Prodrug Strategies or Delivery Systems for this compound (Mechanism-focused)

Prodrug design is a critical strategy in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The structure of this compound contains two distinct functionalities that can be exploited for mechanism-based prodrug activation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.